molecular formula C23H21ClN6O2 B2400832 8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 922447-04-9

8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2400832
CAS No.: 922447-04-9
M. Wt: 448.91
InChI Key: PMGGWZWLRFBZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[2,1-f]purine-2,4-dione family, characterized by a fused imidazole-purine-dione core. Key structural features include:

  • 8-(2-Aminophenyl) substituent: Aromatic amine group at position 8, which may enhance receptor binding via π-π interactions or hydrogen bonding.
  • 3-(3-Chlorobenzyl) group: Chlorinated benzyl moiety at position 3, likely influencing lipophilicity and target selectivity.
  • 1,6,7-Trimethyl groups: Methylations at positions 1, 6, and 7, which could improve metabolic stability and membrane permeability.

Properties

IUPAC Name

6-(2-aminophenyl)-2-[(3-chlorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6O2/c1-13-14(2)30-19-20(26-22(30)29(13)18-10-5-4-9-17(18)25)27(3)23(32)28(21(19)31)12-15-7-6-8-16(24)11-15/h4-11H,12,25H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGGWZWLRFBZOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CC5=CC(=CC=C5)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class. Its unique structural characteristics suggest potential biological activities that have been the subject of various research studies. This article aims to detail the biological activity of this compound based on available literature and experimental findings.

Chemical Structure and Properties

The compound's structure includes:

  • An imidazo[2,1-f]purine core .
  • Substituents such as 2-aminophenyl and 3-chlorobenzyl groups.
  • Three methyl groups at positions 1, 6, and 7.

These features contribute to its chemical reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus and methicillin-resistant strains have been evaluated. Compounds with similar structures demonstrated varying degrees of effectiveness against these pathogens .

Anticancer Properties

The compound has been investigated for its anticancer potential:

  • Studies have shown that imidazopurines can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. The ability to interact with cellular receptors has been hypothesized as a mechanism for its anticancer effects .

Phosphodiesterase Inhibition

The compound's structural features suggest it may act as a phosphodiesterase (PDE) inhibitor:

  • PDE inhibitors are known for their role in increasing intracellular cAMP levels, which can lead to various therapeutic effects including anti-inflammatory and neuroprotective actions. This class of compounds is particularly relevant in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Neuropharmacological Effects

Preliminary studies indicate that derivatives of imidazo[2,1-f]purine may exhibit antidepressant and anxiolytic effects:

  • In vivo tests demonstrated that certain derivatives could significantly reduce anxiety-like behaviors in animal models compared to standard anxiolytics like diazepam .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The compound may bind to serotonin receptors (5-HT) or other neurotransmitter receptors influencing mood and anxiety.
  • Enzyme Interaction : As a potential PDE inhibitor, it could modulate cAMP levels within cells leading to downstream effects in various signaling pathways.

Study 1: Antimicrobial Efficacy

A study tested a series of imidazopurines against Staphylococcus aureus and MRSA strains. Results indicated that several compounds exhibited potent activity with MIC values ranging from 0.5 µg/mL to 16 µg/mL depending on the structure and substituents present .

Study 2: Antidepressant Activity

In another study focusing on neuropharmacological properties, specific derivatives were found to significantly reduce immobility time in the forced swim test (FST), suggesting potential antidepressant efficacy. These findings support further exploration into the therapeutic applications of this compound class .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Key Observations:
  • Position 3 Substituents : The 3-(3-chlorobenzyl) group in the target compound differs from CB11’s 3-butyl, which may enhance PPARγ binding due to aromatic interactions. In contrast, 3-benzylpyrido analogs (e.g., CB13) show similar anti-cancer mechanisms but with distinct pharmacokinetics .
  • Position 8 Modifications: The 8-(2-aminophenyl) group distinguishes the target compound from antidepressant analogs (e.g., 3i) that use alkyl-piperazine chains for serotonin receptor affinity .
  • Methylation Patterns : Methyl groups at positions 1, 6, and 7 are shared with CB11, suggesting comparable metabolic stability and oral bioavailability .

Pharmacological and Mechanistic Differences

Anti-Cancer Activity:
  • Reduces tumor volume in xenograft models by 64% .
  • Target Compound : Hypothesized to retain PPARγ agonism but with enhanced blood-brain barrier penetration due to the 3-chlorobenzyl group. May overcome radioresistance in NSCLC, akin to CB11 .
Neuropharmacological Activity:
  • Compound 3i: Exhibits 5-HT1A receptor partial agonism (Ki < 10 nM) and reduces immobility time in forced swim tests at 2.5 mg/kg. No significant PDE4B/PDE10A inhibition .
  • Target Compound: Unlikely to engage serotonin receptors due to lack of piperazinylalkyl chains. Instead, its 2-aminophenyl group may favor kinase or nuclear receptor interactions.
Antibacterial vs. Anticancer Selectivity:

    Q & A

    Q. What are the optimal synthetic routes for preparing 8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?

    The synthesis involves multi-step reactions starting with functionalization of the purine core. Key steps include:

    • Coupling Reactions : Introduce the 2-aminophenyl and 3-chlorobenzyl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling under Pd catalysis.
    • Methylation : Sequential alkylation at the 1,6,7 positions using methyl iodide in DMF with NaH as a base .
    • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity .
      Critical Parameters : Reaction temperatures (60–80°C), anhydrous solvents, and inert atmosphere (N₂/Ar) to prevent oxidation .

    Q. How is the molecular structure of this compound confirmed?

    Structural characterization employs:

    • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm for the 2-aminophenyl group) .
    • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 452.2) .
    • X-ray Crystallography : Resolves stereochemistry and hydrogen bonding patterns in the imidazo-purine core .

    Q. What preliminary biological screening assays are recommended?

    • Enzyme Inhibition : Test against kinases (e.g., PKA, PKC) or phosphodiesterases (PDE4B) using fluorescence-based assays .
    • Receptor Binding : Radioligand displacement assays for serotonin (5-HT₁A/5-HT₇) or adenosine receptors .
    • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to assess IC₅₀ values .

    Advanced Research Questions

    Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

    • Substituent Variation : Replace the 3-chlorobenzyl group with fluorophenyl or methoxypropyl analogs to modulate lipophilicity .
    • Methylation Patterns : Compare activity of 1,6,7-trimethyl vs. mono-/di-methyl derivatives to assess steric effects .
    • Bioisosteric Replacement : Substitute the 2-aminophenyl group with pyridyl or thienyl rings to enhance solubility .
      Methodology : Parallel synthesis followed by in vitro screening (IC₅₀, Kᵢ) and computational docking (AutoDock Vina) .

    Q. What experimental strategies resolve contradictions in reported biological activity data?

    • Assay Standardization : Validate protocols using positive controls (e.g., Rolipram for PDE4 inhibition) .
    • Orthogonal Assays : Confirm receptor binding via surface plasmon resonance (SPR) alongside radioligand studies .
    • Purity Verification : Use HPLC-MS to exclude batch-specific impurities (>99% purity required for reproducibility) .

    Q. How can the mechanism of action be elucidated for this compound?

    • Target Deconvolution : CRISPR-Cas9 knockout of candidate receptors (e.g., 5-HT₁A) in cellular models .
    • Kinase Profiling : Broad-panel kinase assays (Eurofins) to identify off-target effects .
    • Metabolite Tracking : LC-MS/MS to monitor covalent adduct formation (e.g., with nucleophilic cysteines) .

    Q. What methodologies assess pharmacokinetic properties?

    • Metabolic Stability : Incubation with human liver microsomes (HLM) and CYP450 isoforms (e.g., CYP3A4) .
    • Plasma Protein Binding : Equilibrium dialysis to measure free fraction .
    • BBB Penetration : PAMPA-BBB assay to predict CNS availability .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.